2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

Description

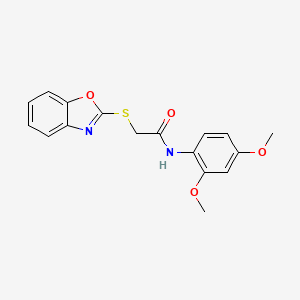

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a benzoxazole core linked via a sulfanyl (-S-) bridge to an acetamide group substituted with a 2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-11-7-8-13(15(9-11)22-2)18-16(20)10-24-17-19-12-5-3-4-6-14(12)23-17/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSLSEKCWNPEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

Acetamide Formation: Finally, the compound is reacted with 2,4-dimethoxyaniline and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antimicrobial or anticancer agent.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The sulfanyl group may play a role in binding to metal ions or interacting with thiol groups in proteins, while the benzoxazole core can engage in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Benzoxazole vs. Benzothiazole: Target Compound: The benzoxazole core (oxygen atom in the heterocycle) may confer distinct electronic properties compared to benzothiazole (sulfur atom). Analog Example: 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide () replaces benzoxazole with benzothiazole. Sulfur’s larger atomic size and polarizability may enhance hydrophobic interactions or modulate redox activity .

Substituent Effects on the Aryl Group

- 2,4-Dimethoxyphenyl vs. Analog Example: 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethylphenyl)acetamide () substitutes dimethyl groups on the phenyl ring, which increase lipophilicity but reduce electronic interactions . Patent Derivatives: Compounds like N-(benzothiazole-2-yl)-2-phenylacetamide () lack methoxy groups, suggesting simpler electronic profiles and possibly reduced target specificity .

Physicochemical Properties

*Calculated based on molecular formula.

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound by synthesizing data from various studies.

- Molecular Formula : C16H17N3O3S

- Molecular Weight : 345.39 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research shows that benzoxazole derivatives exhibit varying degrees of antimicrobial efficacy. The compound was tested against both Gram-positive and Gram-negative bacteria as well as fungi.

- Gram-positive bacteria : Effective against Bacillus subtilis.

- Gram-negative bacteria : Limited effectiveness noted against Escherichia coli.

- Fungi : Displayed antifungal properties against Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 15 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

These results indicate that while the compound has some antimicrobial potential, it is selective and may require further modifications to enhance efficacy.

Anticancer Activity

The cytotoxic effects of this compound were evaluated on various cancer cell lines. Research indicates that benzoxazole derivatives can selectively target cancer cells while sparing normal cells.

- Cell Lines Tested : MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT116 (colorectal).

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

| HepG2 | 8 |

| HCT116 | 10 |

The IC50 values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the benzoxazole ring and substituents on the phenyl group can significantly influence biological activity. For instance, compounds with electron-donating groups showed enhanced antimicrobial and anticancer properties compared to those with electron-withdrawing groups.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated a series of benzoxazole derivatives including the target compound against various pathogens. The results indicated a promising spectrum of activity with a notable selectivity towards Gram-positive bacteria . -

Cytotoxicity Assessment :

In vitro studies demonstrated that the compound induced apoptosis in cancer cells via mitochondrial pathways. This was characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.